molecular formula C22H12N2 B3319672 [1,1'-Binaphthalene]-4,4'-dicarbonitrile CAS No. 115584-22-0

[1,1'-Binaphthalene]-4,4'-dicarbonitrile

Cat. No.: B3319672
CAS No.: 115584-22-0
M. Wt: 304.3 g/mol
InChI Key: BTMURUWJOOMXOG-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-4,4’-dicarbonitrile: is an organic compound that belongs to the binaphthalene family. This compound is characterized by its two naphthalene units connected at the 1 and 1’ positions, with cyano groups (-CN) attached at the 4 and 4’ positions. The presence of these cyano groups significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarbonitrile typically involves the coupling of two naphthalene units followed by the introduction of cyano groups. One common method is the oxidative coupling of 4-cyanonaphthalene using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-4,4’-dicarbonitrile may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Binaphthalene]-4,4’-dicarbonitrile can undergo oxidation reactions, where the naphthalene rings are further oxidized to form quinones or other oxygenated derivatives.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones or other oxygenated derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis.

Biology: In biological research, derivatives of [1,1’-Binaphthalene]-4,4’-dicarbonitrile are studied for their potential as fluorescent probes and sensors due to their strong fluorescence properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and inhibitors of specific enzymes.

Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used in the production of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. For instance, in its role as a catalyst, the compound can coordinate with metal ions to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances reaction selectivity and efficiency.

Comparison with Similar Compounds

    [1,1’-Bi-2-naphthol] (BINOL): A widely used chiral ligand in asymmetric synthesis.

    [1,1’-Binaphthalene]-2,2’-diamine: Another binaphthalene derivative with applications in catalysis and material science.

Uniqueness: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is unique due to the presence of cyano groups at the 4 and 4’ positions, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and catalysts.

Properties

IUPAC Name

4-(4-cyanonaphthalen-1-yl)naphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2/c23-13-15-9-11-21(19-7-3-1-5-17(15)19)22-12-10-16(14-24)18-6-2-4-8-20(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMURUWJOOMXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C4=CC=CC=C43)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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